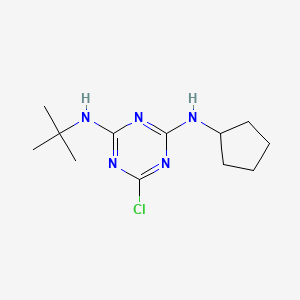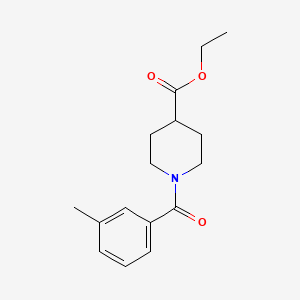
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide, also known as NSC 716970, is a synthetic compound that belongs to the class of chromen-4-one derivatives. This compound has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 exerts its anti-cancer activity by targeting multiple signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell proliferation, survival, and migration. N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has been found to induce the expression of tumor suppressor genes, such as p53 and p21, which play a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has been found to have various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, a cellular antioxidant, in cancer cells. Moreover, N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 also inhibits the activity of COX-2, an enzyme that is involved in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Moreover, N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has been extensively studied for its anti-cancer activity, which makes it an attractive candidate for further research. However, N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Moreover, N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has not been tested in clinical trials, which limits its potential for clinical use.
Orientations Futures
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has several potential future directions for research. Firstly, further studies are needed to understand the pharmacokinetic and pharmacodynamic properties of N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970. Secondly, the anti-cancer activity of N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 needs to be tested in animal models to determine its efficacy and toxicity. Thirdly, the mechanism of action of N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 needs to be elucidated further to identify its molecular targets. Finally, the potential of N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 for clinical use needs to be explored further.
Méthodes De Synthèse
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 3-acetylphenol, which is then reacted with 4-hydroxycoumarin in the presence of a catalyst to obtain 4H-chromene-2-carbaldehyde. This intermediate is then reacted with an amine, such as methylamine or ethylamine, in the presence of a reducing agent to obtain N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has been extensively studied for its anti-cancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade, which leads to the degradation of cellular components. Moreover, N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide 716970 has been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-11(20)12-5-4-6-13(9-12)19-18(22)17-10-15(21)14-7-2-3-8-16(14)23-17/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOQFYZINVDLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-acetylphenyl)-4-oxo-4H-chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)

![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)
![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide](/img/structure/B5857154.png)
![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)
![1-[(3,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5857186.png)